N-benzyl-N-(tert-butyl)-4-iodobenzamide

Catalog No.
S4329911
CAS No.
M.F
C18H20INO
M. Wt
393.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-N-(tert-butyl)-4-iodobenzamide

Product Name

N-benzyl-N-(tert-butyl)-4-iodobenzamide

IUPAC Name

N-benzyl-N-tert-butyl-4-iodobenzamide

Molecular Formula

C18H20INO

Molecular Weight

393.3 g/mol

InChI

InChI=1S/C18H20INO/c1-18(2,3)20(13-14-7-5-4-6-8-14)17(21)15-9-11-16(19)12-10-15/h4-12H,13H2,1-3H3

InChI Key

LAEIARBTSVSEFO-UHFFFAOYSA-N

SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)I

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)I

The exact mass of the compound N-benzyl-N-(tert-butyl)-4-iodobenzamide is 393.05896 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-benzyl-N-(tert-butyl)-4-iodobenzamide is an organic compound characterized by its unique molecular structure, which includes a benzamide core substituted with a tert-butyl group and an iodine atom at the para position of the benzene ring. Its molecular formula is C13H16INOC_{13}H_{16}INO and it has a molar mass of approximately 305.18 g/mol. The presence of the iodine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses, particularly in pharmaceutical and agrochemical research.

  • Substitution Reactions: The iodine atom can be replaced by various nucleophiles through nucleophilic substitution reactions. For example, reacting with sodium azide would yield N-benzyl-N-(tert-butyl)-4-azidobenzamide.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction processes, affecting either the iodine atom or the amide group.
  • Coupling Reactions: It is suitable for cross-coupling reactions, such as Suzuki or Heck reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium azide or potassium thiocyanate can be used to replace the iodine atom.
  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
  • Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
  • Coupling Reactions: Palladium catalysts are commonly used alongside bases like potassium carbonate.

Research indicates that N-benzyl-N-(tert-butyl)-4-iodobenzamide exhibits potential biological activity. Its structural features suggest that it may interact with various biological targets, making it useful in the study of enzyme-substrate interactions and protein-ligand binding. Such properties are crucial for drug discovery and development, particularly in designing compounds that can modulate biological pathways effectively .

The synthesis of N-benzyl-N-(tert-butyl)-4-iodobenzamide typically involves a multi-step process:

  • Preparation of N-benzylbenzamide: This can be achieved by reacting benzylamine with benzoyl chloride in the presence of a base like triethylamine.
  • Iodination: The resulting N-benzylbenzamide is subjected to iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite, usually in an organic solvent like dichloromethane or acetonitrile.
  • Purification: The product is then purified through standard techniques such as recrystallization or chromatography.

N-benzyl-N-(tert-butyl)-4-iodobenzamide has several applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
  • Biological Research: The compound is utilized in studies involving enzyme kinetics and protein interactions.
  • Industrial Uses: It is also relevant in producing specialty chemicals and advanced materials .

Studies on N-benzyl-N-(tert-butyl)-4-iodobenzamide have focused on its interactions with biological molecules. For example, its ability to bind to specific enzymes or receptors can provide insights into its mechanism of action and potential therapeutic effects. Such interaction studies are vital for understanding how modifications to its structure may enhance efficacy or selectivity against particular biological targets .

Several compounds share structural similarities with N-benzyl-N-(tert-butyl)-4-iodobenzamide:

Compound NameKey FeaturesUnique Aspects
N-tert-butylbenzamideLacks iodine substituentLess reactive due to absence of halogen
4-iodobenzamideLacks tert-butyl groupDifferent solubility and binding properties
N-tert-butyl-4-bromobenzamideContains bromine instead of iodineAltered reactivity due to the presence of bromine
N-benzyl-N-(isopropyl)-4-iodobenzamideContains isopropyl groupDifferent steric effects compared to tert-butyl group

Uniqueness

N-benzyl-N-(tert-butyl)-4-iodobenzamide is unique due to its combination of both the tert-butyl group and the iodine substituent. This combination provides distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it particularly valuable for synthetic applications in organic chemistry and medicinal research.

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

393.05896 g/mol

Monoisotopic Mass

393.05896 g/mol

Heavy Atom Count

21

Dates

Last modified: 04-15-2024

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